2-[3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate
Description
This compound is a structurally complex molecule featuring a benzo[b][1]benzosilin core substituted with two azetidine moieties (one as an ylidene cation) and a tetrazine-functionalized phenyl group linked via a carbamoylbenzoate ester. The benzoate ester may enhance solubility and modulate pharmacokinetics. Though direct pharmacological data for this compound are unavailable, its structural motifs align with compounds studied in anticancer, antimicrobial, and imaging agent research .
Properties
IUPAC Name |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N7O3Si/c1-49(2)33-20-27(44-15-3-16-44)10-13-30(33)35(31-14-11-28(21-34(31)49)45-17-4-18-45)32-19-26(9-12-29(32)38(47)48)37(46)39-22-24-5-7-25(8-6-24)36-42-40-23-41-43-36/h5-14,19-21,23H,3-4,15-18,22H2,1-2H3,(H-,39,46,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWVRCGDSYQFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CC=C(C=C7)C8=NN=CN=N8)C(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N7O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Janelia Fluor® 646, Tetrazine (also known as 2-[3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzobbenzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate) is a red fluorescent dye . Its primary targets are molecules containing TCO groups . The TCO groups are often attached to biomolecules of interest, allowing for specific labeling and imaging.
Mode of Action
The compound contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups. This reaction is a type of click chemistry , which is characterized by its specificity, rapidness, and bioorthogonality. The result is a covalent bond between the Janelia Fluor® 646, Tetrazine and the target molecule, enabling the target to be visualized using fluorescence microscopy.
Pharmacokinetics
As a fluorescent dye used in cellular imaging, it is designed to becell-permeable . This allows the compound to cross cell membranes and interact with its targets within the cell.
Result of Action
The primary result of Janelia Fluor® 646, Tetrazine’s action is the fluorescent labeling of target molecules . This enables the visualization of these targets under a fluorescence microscope, aiding in various research applications such as tracking the location and movement of the target molecules within cells.
Action Environment
The action, efficacy, and stability of Janelia Fluor® 646, Tetrazine can be influenced by various environmental factors. For instance, the compound’s fluorescence properties, including its excitation and emission maxima, can be affected by the pH and temperature of the environment. Furthermore, the efficiency of the iEDDA reaction between the Tetrazine group and TCO-tagged targets can also be influenced by these factors.
Biological Activity
The compound 2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 722.888 g/mol. It features a complex structure that incorporates azetidine and benzosilane moieties, which are known for their diverse biological activities.
Research indicates that the compound may exert its biological effects through multiple pathways:
- Inhibition of Protein Kinases : The compound has been shown to target specific kinases involved in cancer progression. For instance, it has been evaluated for its inhibitory effects on NEK family kinases, which are overexpressed in various cancers such as breast and cervical cancer .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against cancer cell lines. In vitro assays have demonstrated growth inhibition values (GI50) indicating strong potency against MCF-7 cells (GI50 = 3.18 ± 0.11 µM) compared to HeLa cells (GI50 = 8.12 ± 0.43 µM) .
- Molecular Interactions : Molecular docking studies have revealed promising interactions with key proteins involved in tumorigenesis, including TP53 and NF-kappaB .
Biological Evaluations
A series of biological evaluations have been conducted to assess the efficacy and safety profile of this compound:
Case Studies
Several case studies highlight the biological activity of similar compounds within the same chemical family:
- Case Study on PD-L1 Inhibitors : A related study synthesized benzoxadiazole derivatives that inhibited PD-L1 with an IC50 value of 1.8 nM, showcasing the potential of structurally similar compounds in immunotherapy .
- Mechanistic Studies on Antitumor Agents : Research on related compounds demonstrated significant antitumor effects through modulation of immune responses and direct cytotoxicity against tumor cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine/Tetrazine Moieties
- Azetidine-Containing Derivatives: Compounds like the thiouracil derivatives in (e.g., 11a, 11b) share heterocyclic frameworks but lack the fused benzosilin core.
Tetrazine-Functionalized Compounds :
Tetrazine groups are rare in the cited evidence, but pyridazine/isoxazole-substituted benzoates (e.g., I-6230 , I-6373 in ) serve as functional analogues. The tetrazine’s high reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions distinguishes it from pyridazines, enabling faster click chemistry applications .
Benzoate Ester Derivatives
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ():
This compound shares a benzoate ester backbone but substitutes the tetrazine with a thiadiazole-carbamoyl group. The thiadiazole may confer greater hydrolytic stability compared to the labile tetrazine, suggesting divergent metabolic pathways .
Bioactivity and Target Correlations
highlights that structurally related compounds cluster by bioactivity. For example, pyrimidine-thiazolo derivatives (e.g., 11a ) exhibit antimicrobial activity, while tetrazine-bearing molecules often target cancer-associated proteins. The target compound’s dual azetidine-tetrazine architecture may synergize mechanisms of action, though empirical validation is needed .
Key Data and Research Findings
Table 2: Functional Group Impact
Research Implications and Limitations
- Synthesis : The target compound’s synthesis likely involves multi-step heterocyclic coupling, akin to methods in (reflux with sodium acetate), but challenges include stabilizing the azetidinium ylidene .
- Safety: No direct data exist, but tetrazines may pose instability risks compared to safer thiadiazoles () .
- Bioactivity : Hierarchical clustering () predicts overlap with azetidine/tetrazine clusters, necessitating in vitro validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
